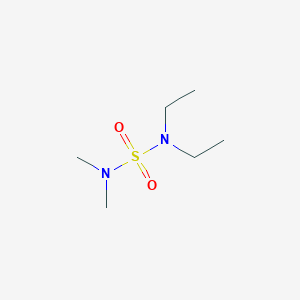
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a dihydroindole core with a phenyl group and a carboxamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Reduction: The indole core is then reduced to form the dihydroindole structure. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Amidation: The final step involves the introduction of the carboxamide group. This can be done by reacting the dihydroindole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding indole-2-carboxamide.
Reduction: Further reduction can lead to the formation of tetrahydroindole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Indole-2-carboxamide
Reduction: Tetrahydroindole derivatives
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to neurotransmitter receptors, affecting neuronal signaling.
Comparación Con Compuestos Similares
Similar Compounds
Indole-2-carboxamide: Lacks the dihydro structure and has different biological activities.
Tetrahydroindole derivatives: Fully reduced indole core with distinct chemical properties.
Phenylindole derivatives: Variations in the substitution pattern on the indole ring.
Uniqueness
(2S)-2,3-Dihydro-N-phenyl-1H-indole-2-carboxamide is unique due to its specific combination of a dihydroindole core, a phenyl group, and a carboxamide functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
104261-81-6 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(2S)-N-phenyl-2,3-dihydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H14N2O/c18-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)17-14/h1-9,14,17H,10H2,(H,16,18)/t14-/m0/s1 |
Clave InChI |
AUCXFBMQNSUMHX-AWEZNQCLSA-N |
SMILES isomérico |
C1[C@H](NC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
SMILES canónico |
C1C(NC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


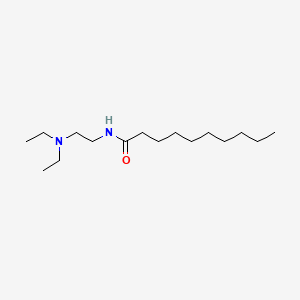
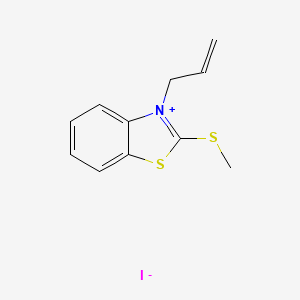
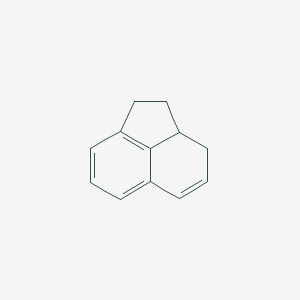
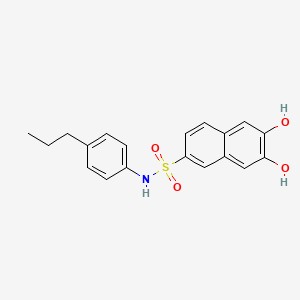
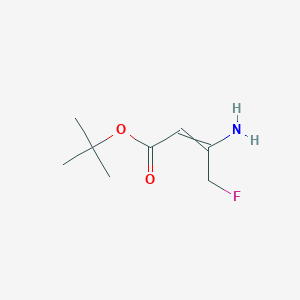
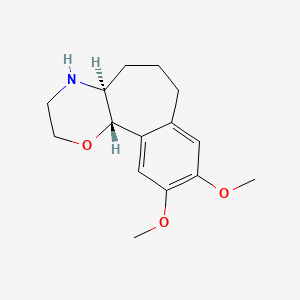
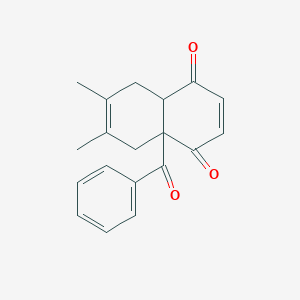


![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


